Grandinin

Description

Historical Perspectives on its Discovery and Isolation

The isolation and structural elucidation of grandinin contributed to the understanding of complex polyphenolic compounds found in plants. Early research into the constituents of various plant species, particularly those known for their astringent properties, led to the discovery of tannins. This compound, as a specific ellagitannin, was identified and characterized through detailed chemical and spectroscopic analyses. Studies on species like Melaleuca quinquenervia and various Quercus (oak) species have been instrumental in its isolation. wikipedia.orgwikiwand.comresearchgate.netresearchgate.net For instance, research published in the late 1980s detailed the structures of novel C-glycosidic ellagitannins, including this compound, isolated from sources like Myrtaceae, Fagaceae, and Lythraceae species. researchgate.networldscientific.com This work relied on chemical and spectroscopic evidence to establish its structure. researchgate.net

Classification within Hydrolyzable Tannins: Ellagitannins and C-Glycosides

This compound belongs to the family of hydrolyzable tannins, which are characterized by a core polyol (often glucose) esterified with gallic acid or hexahydroxydiphenic acid (HHDP) units. researchgate.netacs.org Hydrolyzable tannins are broadly divided into gallotannins and ellagitannins. researchgate.net Ellagitannins contain HHDP units, which can spontaneously lactonize to form ellagic acid upon hydrolysis. researchgate.netacs.org

This compound is further classified as a C-glycosidic ellagitannin. researchgate.netmdpi.com This specific subclass is distinguished by a carbon-carbon linkage between the C-1 position of the sugar moiety (often an open-chain form of glucose or a related polyol) and a phenolic unit, rather than the more common ester linkage found in O-glycosidic tannins. researchgate.netmdpi.comresearchgate.net In the case of this compound, it is described as a castalagin (B1583131) glycoside linked to the pentose (B10789219) lyxose, and it contains a nonahydroxytriphenic acid moiety. wikipedia.orgwikiwand.comwikipedia.org The C-glycosidic linkage contributes to the structural complexity and stability of this compound compared to some other hydrolyzable tannins. researchgate.net

Table 1 provides a summary of the classification of this compound.

| Tannin Class | Subclass | Key Structural Feature | This compound's Position |

| Hydrolyzable Tannins | Ellagitannins | Contains hexahydroxydiphenoyl (HHDP) units esterified to a polyol core. | Belongs to this subclass. |

| Ellagitannins | C-Glycosidic | Features a C-C bond between the sugar and a phenolic unit, often with an open-chain sugar. | Belongs to this specific type. |

Contemporary Significance in Natural Product Research

This compound remains relevant in contemporary natural product research due to its complex structure and observed biological activities. monash.eduamazonaws.comresearchgate.net Researchers continue to investigate its presence in various plant sources and explore its potential applications. Its occurrence in plants used in traditional medicine or in products like oak-aged wines and spirits highlights its exposure to humans through diet and other means. wikipedia.orgwikiwand.comacs.org

Detailed research findings on this compound include studies on its antioxidant properties. wikipedia.orgwikiwand.comresearchgate.netresearchgate.netontosight.ai Antioxidants play a role in neutralizing free radicals. ontosight.ai Furthermore, studies have investigated the interaction of this compound with proteins, which is relevant to its astringent properties. wikipedia.orgwikiwand.comacs.orgacs.org Research has shown that this compound can interact with proteins, including those in saliva. acs.orgacs.org In vitro studies have also explored the effects of this compound on cellular processes. For example, this compound has been shown to suppress the phosphorylation of the epidermal growth factor receptor (EGFR) in human colon carcinoma cells at certain concentrations. wikipedia.orgacs.orgnih.gov This indicates a potential mechanism by which this compound might exert biological effects at the cellular level. acs.orgnih.gov

Table 2 summarizes some reported biological activities of this compound (excluding dosage and safety information).

| Activity | Description | Reference |

| Antioxidant | Shows radical scavenging properties (e.g., against DPPH radical). researchgate.netresearchgate.net | researchgate.netresearchgate.net |

| Astringent | Contributes to the astringent sensation, likely through protein binding. acs.orgacs.org | acs.orgacs.org |

| EGFR Phosphorylation Suppression | Suppresses phosphorylation of the epidermal growth factor receptor in certain cancer cells in vitro. acs.orgnih.gov | acs.orgnih.gov |

The ongoing research into the chemical biology and phytochemistry of this compound underscores its importance as a natural product with intriguing structural features and biological interactions.

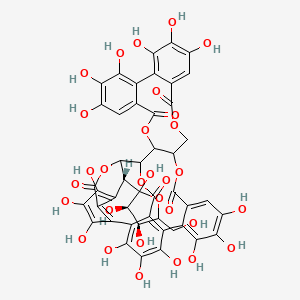

Structure

2D Structure

Properties

CAS No. |

115166-32-0 |

|---|---|

Molecular Formula |

C46H34O30 |

Molecular Weight |

1066.7 g/mol |

IUPAC Name |

(46R)-7,8,9,12,13,14,25,26,27,30,31,32,35,36,37-pentadecahydroxy-46-[(3R,4S)-2,3,4-trihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3,18,21,41,43-pentaoxanonacyclo[27.13.3.138,42.02,20.05,10.011,16.023,28.033,45.034,39]hexatetraconta-5,7,9,11,13,15,23,25,27,29(45),30,32,34(39),35,37-pentadecaene-4,17,22,40,44-pentone |

InChI |

InChI=1S/C46H34O30/c47-4-12-27(54)40(64)46(70,76-12)23-22-21-19(33(60)36(63)34(22)61)18-20-17(31(58)35(62)32(18)59)16-8(3-11(50)26(53)30(16)57)42(66)72-13-5-71-41(65)6-1-9(48)24(51)28(55)14(6)15-7(2-10(49)25(52)29(15)56)43(67)73-37(13)39(75-44(20)68)38(23)74-45(21)69/h1-3,12-13,23,27,37-40,47-64,70H,4-5H2/t12?,13?,23-,27-,37?,38?,39?,40-,46?/m1/s1 |

InChI Key |

GCEXRPOQEVIITL-XJDSPLDHSA-N |

SMILES |

C1C2C(C3C4C(C5=C(C(=C(C(=C5C(=O)O4)C6=C(C(=C(C(=C6C(=O)O3)C7=C(C(=C(C=C7C(=O)O2)O)O)O)O)O)O)O)O)O)C8(C(C(C(O8)CO)O)O)O)OC(=O)C9=CC(=C(C(=C9C2=C(C(=C(C=C2C(=O)O1)O)O)O)O)O)O |

Isomeric SMILES |

C1C2C(C3C4[C@@H](C5=C(C(=C(C(=C5C(=O)O4)C6=C(C(=C(C(=C6C(=O)O3)C7=C(C(=C(C=C7C(=O)O2)O)O)O)O)O)O)O)O)O)C8([C@@H]([C@@H](C(O8)CO)O)O)O)OC(=O)C9=CC(=C(C(=C9C2=C(C(=C(C=C2C(=O)O1)O)O)O)O)O)O |

Canonical SMILES |

C1C2C(C3C4C(C5=C(C(=C(C(=C5C(=O)O4)C6=C(C(=C(C(=C6C(=O)O3)C7=C(C(=C(C=C7C(=O)O2)O)O)O)O)O)O)O)O)O)C8(C(C(C(O8)CO)O)O)O)OC(=O)C9=CC(=C(C(=C9C2=C(C(=C(C=C2C(=O)O1)O)O)O)O)O)O |

Synonyms |

grandinin |

Origin of Product |

United States |

Natural Occurrence and Biogenesis of Grandinin

Botanical Distribution and Diversity in Plant Species

Grandinin has been identified in a variety of plant species, particularly within the Fagaceae and Myrtaceae families. Its presence contributes to the chemical profiles of these plants, often alongside other tannins and phenolic compounds.

Occurrence in Quercus Species and Oak By-products

Oak trees (Quercus sp.) are a significant source of this compound. It has been found in the bark and wood of various oak species, including the North American white oak (Quercus alba) and European red oak (Quercus robur). wikipedia.orgguidetopharmacology.orgfoodb.caguidetopharmacology.orgguidetoimmunopharmacology.org this compound, along with other ellagitannins like castalagin (B1583131) and vescalagin (B1683822), are major extractable tannins in oak wood. nih.govoeno-one.eu These compounds are released into wine during aging in oak barrels, influencing the wine's organoleptic properties. wikipedia.orgfoodb.caoeno-one.euives-openscience.eu Oak by-products, such as shavings from barrel manufacture, also contain this compound and other ellagitannins. nih.gov

Presence in Melaleuca quinquenervia

This compound is notably present in the leaves of Melaleuca quinquenervia, a tree in the Myrtaceae family. wikipedia.orgguidetopharmacology.orgfoodb.caguidetopharmacology.orgguidetoimmunopharmacology.orgnih.govwikipedia.orgresearchgate.net Studies on the leaves of this species have isolated this compound as a major compound among other polyphenolic acid derivatives and ellagitannins. researchgate.net

Identification in Other Plant Sources (e.g., Castanea, Terminalia, Psidium)

Beyond Quercus and Melaleuca, this compound has been detected in other plant genera. It has been identified in Castanea species, such as Castanea sativa (chestnut), where it is found in the wood, although typically in smaller amounts compared to major ellagitannins like vescalagin and castalagin. oeno-one.euacs.orgnih.gov this compound has also been reported in species of the genus Terminalia, including Terminalia phillyreifolia. nih.govwikidata.orgmdpi.comresearchgate.net Furthermore, it has been found in the bark of Psidium guajava (guava). foodb.cawikidata.orgtramil.netusda.govusda.govresearchgate.net

The following table summarizes some of the plant sources where this compound has been identified:

| Plant Genus | Species | Plant Part(s) Where this compound is Found | References |

| Quercus | alba | Wood, By-products | wikipedia.orgfoodb.canih.gov |

| Quercus | robur | Wood, By-products | wikipedia.orgfoodb.canih.govnih.gov |

| Quercus | phillyraeoides | Organisms with data available | nih.govwikidata.org |

| Quercus | pyrenaica | Wood, Wood chips | oeno-one.euoeno-one.eujournals.ac.za |

| Quercus | petraea | Wood | oeno-one.euwikidata.org |

| Quercus | suber | Stated in reference | wikidata.org |

| Melaleuca | quinquenervia | Leaves, Bark | wikipedia.orgguidetopharmacology.orgfoodb.caguidetopharmacology.orgguidetoimmunopharmacology.orgnih.govwikipedia.orgresearchgate.netcabidigitallibrary.org |

| Castanea | sativa | Wood | oeno-one.euacs.orgnih.govwikidata.org |

| Castanea | mollissima | Stated in reference | wikidata.org |

| Terminalia | phillyreifolia | Organisms with data available | nih.govwikidata.org |

| Psidium | guajava | Bark, Fruit | foodb.cawikidata.orgtramil.netusda.govusda.govresearchgate.net |

| Anogeissus | acuminata | Stated in reference | wikidata.org |

| Syzygium | grande | Stated in reference | wikidata.org |

| Syzygium | aqueum | Stated in reference | wikidata.org |

Elucidation of Biosynthetic Pathways and Precursors

The biosynthesis of ellagitannins, including this compound, is a complex process that originates from the esterification of glucose with gallic acid units, leading to the formation of pentagalloyl-glucose.

Role of Pentagalloyl-Glucose in Ellagitannin Formation

1,2,3,4,6-penta-O-galloyl-β-D-glucose is a key precursor in the biosynthesis of ellagitannins. wikipedia.orgebi.ac.ukencyclopedia.pubwikipedia.orgmdpi.comutu.fi This compound, a gallotannin itself, undergoes oxidative linkage of its galloyl groups to form the hexahydroxydiphenoyl (HHDP) units characteristic of ellagitannins. wikipedia.orgebi.ac.ukoeno-one.euencyclopedia.pubutu.fi The formation of ellagitannins from pentagalloyl-glucose involves oxidative C-C coupling of at least two galloyl units. encyclopedia.pub

The biosynthesis begins with the formation of β-glucogallin (1-O-galloyl-β-D-glucopyranose) through the esterification of gallic acid and glucose. mdpi.comnih.gov Successive galloylation steps, catalyzed by galloyltransferases, lead to the formation of digalloylglucose, trigalloylglucose, tetragalloylglucose, and eventually pentagalloylglucose. mdpi.comnih.gov

Proposed Mechanistic Steps in this compound Biogenesis

While the initial steps involving the formation of pentagalloyl-glucose are established, the specific mechanistic steps leading directly to this compound are part of the broader ellagitannin biosynthesis pathway which involves further modifications of the pentagalloyl-glucose structure. The structural diversity of ellagitannins arises from various intra- and inter-molecular oxidative couplings of the galloyl groups in pentagalloyl-glucose. utu.fi

The first ellagitannin in the pathway, tellimagrandin II, is thought to originate from the dehydrogenation and coupling of two adjacent galloyl groups in pentagalloyl-glucose, forming an HHDP residue. utu.fi Subsequent steps are less definitively proven but are generally accepted to involve further oxidative dehydrogenation and modifications. utu.fi this compound is described as a castalagin glycoside formed by the binding of the pentose (B10789219) lyxose. wikipedia.orgwikipedia.org Castalagin itself is an ellagitannin that forms from a pentagalloyl-glucose structure through a series of steps including the opening of the glucose pyranose ring after conversion of casuarictin (B1680760) to pedunculagin. wikipedia.org This suggests that this compound formation occurs later in the pathway, involving the glycosylation of a castalagin-like precursor with lyxose. The precise enzymatic reactions and intermediates specifically leading to the unique structure of this compound from pentagalloyl-glucose and lyxose require further detailed elucidation.

Influence of Plant Physiology on this compound Accumulation

The accumulation of ellagitannins, including this compound, in plants is influenced by various physiological factors and environmental conditions. The content and composition of hydrolyzable tannins, such as ellagitannins, can depend on the plant species and its developmental stage. agrobiology.ru For example, in the early growing season, galloylglucoses might be more prevalent, which are then oxidized to ellagitannins as the plant matures. agrobiology.ru

Environmental factors like humidity, luminosity, and seasonal changes can significantly impact the qualitative and quantitative content of ellagitannins in plants. mdpi.com Additionally, factors such as pruning and foliation by herbivores can also play a role. mdpi.com

Research on the related compound castalagin, often found alongside this compound in oak wood, indicates that factors like wood species, geographical origin, and heat treatment (such as toasting levels in cooperage) influence ellagitannin content. researchgate.net This suggests that similar factors related to plant growth conditions, genetics, and potentially stress responses could affect this compound accumulation.

While direct studies specifically detailing the influence of various plant physiological parameters solely on this compound accumulation are limited in the provided search results, broader research on ellagitannins indicates a strong link between plant physiology and the synthesis and accumulation of these compounds. The biosynthesis of secondary metabolites like ellagitannins is often influenced by the plant's defense mechanisms against microorganisms and herbivores, as well as protection against environmental stressors like UV radiation. mdpi.com

Studies on stress responses in plants, such as salt stress in Musa acuminata cv. This compound (a banana cultivar named 'this compound', not containing the compound this compound), highlight how abiotic stress can affect plant growth, water balance, chlorophyll (B73375) content, and the accumulation of various elements and compatible solutes like proline. ekb.egekb.eg While this specific study is about a banana cultivar name and not the compound, it illustrates the principle that environmental stress significantly alters plant physiological and metabolic profiles, which could indirectly influence secondary metabolite production like that of this compound in relevant plant species. ekb.egekb.eg

The regulation of secondary metabolite biosynthesis pathways, including those for tannins, is complex and involves multiple regulatory genes, such as MYB transcription factors. tea-science.commdpi.com These regulatory mechanisms are influenced by developmental and environmental signals, suggesting that plant physiological state directly impacts the genetic regulation controlling the production and accumulation of compounds like this compound. mdpi.comnih.gov

Table 1: Plant Sources of this compound

| Plant Species | Plant Part |

| Melaleuca quinquenervia | Leaves |

| Quercus alba | Bark, Wood |

| Quercus robur | Bark, Wood |

| Quercus phillyraeoides | Not specified |

| Terminalia phillyreifolia | Not specified |

Table 2: Proposed Key Intermediates in Ellagitannin Biosynthesis (leading to compounds like this compound)

| Compound Name | Description |

| 1,2,3,4,6-penta-O-galloyl-beta-D-glucose (PGG) | Central precursor |

| Tellimagrandin II | Contains HHDP unit, derived from PGG |

| Casuarinin | Proposed intermediate in C-glycosidic ET formation |

| Stachyurin | Proposed intermediate in C-glycosidic ET formation |

| Castalagin | Related C-glycosidic ellagitannin |

| Vescalagin | Related C-glycosidic ellagitannin |

Structural Characterization and Structure Activity Relationship Sar of Grandinin

Advanced Spectroscopic and Spectrometric Methods for Structural Elucidation

Determining the precise arrangement of atoms in a complex molecule like grandinin requires the use of advanced analytical techniques. Spectroscopic and spectrometric methods play a vital role in this process.

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic compounds by providing detailed information about the arrangement and connectivity of atoms, particularly hydrogen and carbon. nih.govamazon.com Studies on ellagitannins, including this compound, have utilized high-resolution 1H and 13C NMR spectroscopy to determine their structures. rsc.orgrsc.org NMR data can reveal the presence and environment of different functional groups, the types of carbon atoms (e.g., primary, secondary, tertiary, quaternary), and the connectivity between atoms through analysis of coupling patterns and 2D NMR experiments like COSY and HMBC. mdpi.com For C-glycosidic ellagitannins, 13C NMR spectra show characteristic upfield carbon resonances corresponding to the C-glycosidic sugar unit. researchgate.net Analysis of sugar protons in the NMR spectrum, typically in the range of δH 3.34-5.43, helps establish the C-glycosidic structure and the presence of an open-chain glucose moiety. researchgate.net

Mass Spectrometry (MS) in Structural Confirmation

Mass Spectrometry (MS) provides information about the molecular weight of a compound and, through fragmentation, can reveal details about its substructures. nih.govmdpi.com Electrospray ionization mass spectrometry (ESI-MS) and Fast Atom Bombardment Mass Spectrometry (FAB-MS) have been employed in the analysis of oak tannins, including this compound. rsc.orgrsc.orgresearchgate.net High-resolution MS can accurately measure the molecular weight of intact molecular ions, allowing for the determination of the molecular formula. mdpi.com Tandem MS (MS/MS) experiments involve fragmenting selected ions and analyzing the resulting fragments, which helps in piecing together the structure of the molecule. mdpi.com For ellagitannins, MS analysis can help identify the presence of different units like gallic acid and ellagic acid esters. researchgate.net

Analysis of Key Structural Moieties

This compound's biological properties are intrinsically linked to its distinct structural components. Understanding the nature and arrangement of these moieties is fundamental to comprehending its SAR.

Hexahydroxydiphenic Acid (HHDP) Units and Their Orientation

This compound, like other ellagitannins, incorporates hexahydroxydiphenic acid (HHDP) units. wikipedia.orgoeno-one.eu HHDP is formed by the oxidative coupling of two galloyl groups and is a characteristic component of ellagitannins. wikipedia.orgoeno-one.eu In this compound, HHDP units are attached to the sugar core. researchgate.net The orientation and specific attachment points of these HHDP units to the sugar moiety are key structural features that influence the molecule's three-dimensional structure and its ability to interact with proteins or other biological targets. Differences in the orientation of hydroxyl groups on the sugar core, such as the C-1 hydroxyl group, can lead to diastereoisomers (e.g., castalagin (B1583131) and vescalagin) with potentially different physicochemical properties and reactivity. researchgate.netresearchgate.net

In Silico and Theoretical Approaches to Structural Dynamics

Computational methods, such as molecular docking and molecular dynamics (MD) simulations, have been employed to investigate the potential interactions and structural dynamics of this compound with biological targets. These in silico approaches provide insights into the binding affinity, stability of ligand-target complexes, and the molecular mechanisms underlying observed biological activities.

One area of investigation using computational methods is the interaction of this compound with proteins. Molecular dynamics simulations, for instance, can model the behavior of molecules over time, providing atomic-level insights into interactions and conformational changes researchgate.net. Studies have utilized molecular docking to explore this compound's potential as a ligand for stress-related human FKBP5 protein (FKBP51), a target implicated in mental disorders. researchgate.netplos.orgnih.gov These simulations aim to identify potential binding sites and evaluate the strength of the interaction.

Research involving molecular dynamics simulations has provided data on the binding free energy (ΔG) of various ligands, including this compound, when interacting with FKBP5 protein. While specific binding free energy values for this compound relative to FKBP5 were not explicitly detailed in the provided snippets, studies comparing other ligands like ruscogenin, neoruscogenin, and curcumin (B1669340) to known FKBP5 inhibitors like SAFit2 have reported ΔG values derived from Molecular Mechanics Poisson-Boltzmann Surface Area (MMPBSA) calculations. researchgate.netplos.orgnih.gov These computational analyses suggest that certain natural compounds, including those structurally related to or evaluated alongside this compound, can exhibit favorable binding energies with FKBP5, indicating potential inhibitory activity. plos.orgnih.gov

Molecular dynamics simulations can also assess the stability of protein-ligand complexes by evaluating metrics such as the Root Mean Square Deviation (RMSD) of the protein structure over time. researchgate.net A stable plateau in RMSD values during a simulation typically indicates that the protein-ligand complex has reached a stable conformation. plos.org Such simulations are crucial for validating the stability of interactions predicted by molecular docking and for understanding the dynamic nature of these complexes.

While detailed in silico studies specifically focused on the structural dynamics of this compound itself (e.g., its flexibility or conformational changes in isolation) were not prominently featured in the provided information, the application of these techniques to study its interactions with targets like FKBP5 highlights their utility in understanding the molecular basis of its potential bioactivity.

Relationship between this compound's Molecular Architecture and Biological Interactions

The biological interactions of this compound are intimately linked to its specific molecular architecture as an ellagitannin. The presence of multiple hydroxyl groups, ester linkages, and the complex polycyclic structure derived from the hexahydroxydiphenoyl (HHDP) and nonahydroxytriphenic acid moieties, along with the C-glycosidically linked lyxose, dictate its interactions with various biological molecules, particularly proteins.

One well-established interaction is this compound's ability to bind to proteins, which is responsible for its astringent property. wikipedia.orgwikiwand.comnih.govacs.org This interaction is a common characteristic of tannins and is related to their ability to form complexes with proteins through hydrogen bonding and hydrophobic interactions. nih.gov Studies comparing this compound to other tannins like castalagin and pentagalloyl glucose have explored the nuances of these protein binding activities. While this compound is slightly more polar than castalagin due to its C-glycosidic linkage, hydrophobicity alone does not fully explain the differences in protein precipitation tendencies among polyphenols. nih.govmdpi.com The specific arrangement and accessibility of hydroxyl groups and aromatic rings on the this compound structure likely play a significant role in its affinity and stoichiometry of binding with proteins such as bovine serum albumin (BSA). nih.govacs.orgutupub.fi

This compound is also known to interact with specific biological receptors. It is detected as a bitter taste in humans through its interaction with the bitter taste receptor TAS2R7. guidetopharmacology.orgguidetopharmacology.orgguidetopharmacology.org This interaction highlights how the molecular structure of this compound is recognized by specific protein receptors, triggering a biological response.

Furthermore, the structure of this compound has been implicated in its potential to modulate cellular processes. It has been shown to suppress the phosphorylation of the epidermal growth factor receptor (EGFR) in human colon carcinoma cells. wikipedia.org This suggests that this compound's structure allows it to interfere with signaling pathways mediated by receptor tyrosine kinases, potentially through direct binding or other mechanisms.

In silico studies, as discussed in the previous section, further probe the relationship between this compound's structure and its interaction with specific protein targets like FKBP5. The predicted binding affinity and the nature of interactions (e.g., hydrogen bonds with specific amino acid residues like Tyrosine 113 in FKBP5) provide a molecular basis for understanding how this compound's structural features contribute to its potential to modulate the activity of this protein. researchgate.netplos.orgnih.gov

The antioxidant activity of this compound is another biological property linked to its polyphenolic structure. wikipedia.orgwikiwand.comwhiterose.ac.ukresearchgate.net The numerous hydroxyl groups present in the ellagitannin framework are capable of scavenging free radicals and chelating metal ions, contributing to its antioxidant potential. whiterose.ac.ukmdpi.com

Table 1: Selected Biological Interactions and Associated Targets of this compound

| Biological Interaction | Target(s) | Relevant Structural Feature(s) (Inferred) | Notes |

| Astringency | Proteins (e.g., BSA) | Polyphenolic structure, Hydroxyl groups | Related to protein binding and precipitation. nih.govacs.orgutupub.fi |

| Bitter Taste | Bitter taste receptor TAS2R7 | Specific molecular recognition | Triggers taste sensation. guidetopharmacology.orgguidetopharmacology.orgguidetopharmacology.org |

| EGFR Phosphorylation | Epidermal Growth Factor Receptor (EGFR) | Undetermined | Observed in human colon carcinoma cells. wikipedia.org |

| Potential FKBP5 Binding | FK506-binding protein 51 (FKBP5) | Polyphenolic structure, Hydroxyl groups | Indicated by in silico studies (molecular docking, MD). researchgate.netplos.orgnih.gov |

| Antioxidant Activity | Free radicals, Metal ions | Polyphenolic hydroxyl groups | Radical scavenging and metal chelation. wikipedia.orgwikiwand.comwhiterose.ac.ukresearchgate.net |

| Vasodilation | Blood vessels | Undetermined | Potential to relax and widen blood vessels. whiterose.ac.uk |

Table 2: Binding Free Energies (ΔG) of Selected Ligands with FKBP5 from MD Simulations

| Ligand | Binding Free Energy (ΔG) (kcal/mol) | Method (Inferred) | Reference |

| Neoruscogenin | -31.78 | MMPBSA | plos.orgnih.gov |

| Ruscogenin | -30.41 | MMPBSA | plos.orgnih.gov |

| Curcumin | -27.6 | MMPBSA | plos.orgnih.gov |

| SAFit2 | -21.58 | MMPBSA | plos.org |

| This compound | Not explicitly reported in snippets | MMPBSA (Potential) | plos.orgnih.gov |

Molecular and Cellular Mechanisms of Grandinin S Biological Modulation

Regulation of Cellular Signaling Pathways

Grandinin has been shown to influence critical cellular signaling pathways that are often dysregulated in pathological conditions. Its modulatory effects are particularly evident in its ability to interfere with the phosphorylation of key signaling proteins, thereby impacting cell survival and apoptotic processes.

Down-regulation of Epidermal Growth Factor Receptor (EGFR) Phosphorylation in Cell Models

Research has demonstrated that this compound can significantly down-regulate the phosphorylation of the Epidermal Growth Factor Receptor (EGFR) in various cell models, particularly in malignant lung cells. EGFR is a receptor tyrosine kinase that plays a pivotal role in cell proliferation, differentiation, and survival. Its activation through phosphorylation triggers a cascade of downstream signaling events.

Impact on Protein Kinase B (AKT) Phosphorylation Dynamics in Cellular Contexts

Following its impact on EGFR, this compound also influences the phosphorylation dynamics of Protein Kinase B (AKT), a key downstream effector in the EGFR signaling cascade. AKT is a serine/threonine kinase that plays a central role in cell survival, growth, and proliferation, and its activation is dependent on phosphorylation.

In cellular contexts, particularly in malignant lung cells, treatment with this compound has been observed to cause a down-regulation of phosphorylated AKT (p-AKT). fao.orgbohrium.comnih.gov By inhibiting the phosphorylation of AKT, this compound effectively blocks a critical pro-survival signal. Similar to its effect on EGFR, this compound's influence on AKT is at the level of phosphorylation, with no significant changes observed in the total mRNA levels of AKT. bohrium.comnih.gov The concurrent down-regulation of both p-EGFR and p-AKT by this compound highlights its ability to disrupt a key signaling axis that is often hyperactivated in various malignancies. bohrium.comnih.gov

Modulation of Apoptotic Processes in Malignant Cell Lines

A significant consequence of this compound's interference with EGFR and AKT signaling is the modulation of apoptotic processes in malignant cell lines. Apoptosis, or programmed cell death, is a crucial mechanism for removing damaged or unwanted cells, and its evasion is a hallmark of cancer.

Studies have demonstrated that this compound treatment can effectively induce apoptosis in malignant lung cell lines. fao.orgbohrium.comnih.gov In one study, treatment with 16 μM of this compound resulted in an 8- to 9-fold increase in apoptosis in three different lung cancer cell lines when compared to control cells. fao.org This pro-apoptotic effect is a direct result of the inhibition of the pro-survival signals mediated by EGFR and AKT. By down-regulating the phosphorylation of these key proteins, this compound shifts the cellular balance towards apoptosis, leading to a reduction in malignant cell viability. fao.orgbohrium.comnih.gov

| Cell Line | Treatment | Fold Increase in Apoptosis |

|---|---|---|

| MS-1 | This compound (16 μM) | ~8-9 fold |

| A549 | This compound (16 μM) | ~8-9 fold |

| LK-2 | This compound (16 μM) | ~8-9 fold |

Enzyme Interaction and Inhibition Profiles

Beyond its effects on signaling pathways, this compound also exhibits the ability to interact with and inhibit specific enzymes, particularly those involved in protein phosphorylation and oxidative stress responses.

Inhibition of Protein Tyrosine Kinase Activity (e.g., EGFR-Associated Kinases)

The down-regulation of EGFR phosphorylation by this compound is indicative of its ability to inhibit protein tyrosine kinase activity. EGFR itself is a receptor tyrosine kinase, and its activation is dependent on its intrinsic kinase function, which leads to autophosphorylation.

This compound's ability to reduce the levels of p-EGFR suggests a direct or indirect inhibition of the kinase activity associated with the receptor. bohrium.comnih.gov This aligns with the broader understanding that many polyphenolic compounds can target and inhibit the activity of protein tyrosine kinases. nih.gov By interfering with the catalytic function of these enzymes, this compound can effectively block the signaling cascades that they initiate, leading to the observed downstream effects on cell proliferation and survival.

Influence on Oxidative Stress-Related Enzymatic Systems (e.g., Lipoxygenases, Xanthine (B1682287) Oxidase)

This compound belongs to a class of compounds known as ellagitannins. This class of molecules has been reported to interact with and inhibit enzymes involved in the generation of reactive oxygen species (ROS), thereby influencing oxidative stress. Two such enzymes are lipoxygenases and xanthine oxidase.

Ellagitannins have been shown to possess the ability to inhibit lipoxygenases, which are enzymes that catalyze the oxidation of polyunsaturated fatty acids and are involved in inflammatory processes. bohrium.com Furthermore, various ellagitannins have demonstrated inhibitory activity against xanthine oxidase, an enzyme that catalyzes the oxidation of hypoxanthine (B114508) to xanthine and then to uric acid, producing reactive oxygen species in the process. fao.orgbohrium.com For instance, certain ellagitannins isolated from pomegranate flowers have exhibited significant xanthine oxidase inhibitory activity. fao.org As a member of the ellagitannin family, it is plausible that this compound shares these inhibitory properties, though specific studies on this compound's direct interaction with these enzymes are less prevalent. An extract from European oak bark containing a mixture of ellagitannins, including this compound, was found to improve markers of oxidative stress. nih.gov

Antiviral Mechanisms of Action (e.g., against Herpes Simplex Virus strains)

This compound, a C-glucosidic ellagitannin, has demonstrated significant antiviral activity, particularly against Herpes Simplex Virus (HSV) types 1 and 2, including strains resistant to the common antiviral drug acyclovir (B1169). The antiviral mechanisms of this compound and related ellagitannins are multifaceted, primarily targeting the initial stages of viral infection.

Research indicates that the primary antiviral action of these compounds involves the direct inactivation of extracellular virus particles and the inhibition of viral attachment to host cells. This is thought to occur through the interaction of the ellagitannins with the viral envelope glycoproteins, which are essential for the virus to bind to and enter host cells. By interfering with these glycoproteins, this compound can prevent the virus from initiating an infection.

Furthermore, studies on related ellagitannins have shown an ability to suppress the early steps of the viral replication cycle. This suggests that even if the virus manages to enter a host cell, these compounds can still hinder its ability to multiply.

A notable aspect of the antiviral activity of this compound and its counterparts, castalagin (B1583131) and vescalagin (B1683822), is their synergistic effect when used in combination with acyclovir against acyclovir-resistant HSV strains. This synergy is particularly pronounced against HSV-1. This suggests that these ellagitannins may act through a different mechanism than acyclovir, which is a DNA polymerase inhibitor. By combining these compounds, it is possible to achieve a more potent antiviral effect and potentially overcome drug resistance.

Mechanisms of Free Radical Scavenging and Antioxidant Capacity

The antioxidant capacity of this compound is intrinsically linked to its chemical structure as a polyphenolic compound. Ellagitannins are known to be potent free radical scavengers, a property conferred by the presence of multiple hydroxyl groups on their aromatic rings. These hydroxyl groups can donate a hydrogen atom to unstable free radicals, thereby neutralizing them and preventing them from causing cellular damage.

The mechanisms behind this antioxidant activity can be elucidated through various in vitro assays, including the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay. In these assays, the ability of an antioxidant to reduce the stable colored radicals (purple for DPPH, blue-green for ABTS) is measured spectrophotometrically. A higher scavenging activity is indicated by a greater degree of color change. The antioxidant capacity is often expressed as the IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the free radicals.

While specific IC50 values for this compound are not extensively documented in publicly available research, studies on various plant extracts rich in ellagitannins have demonstrated significant free radical scavenging capabilities in these assays. The antioxidant potential of ellagitannins is generally correlated with the number and arrangement of their hydroxyl groups.

Upon ingestion, ellagitannins like this compound are hydrolyzed to ellagic acid, which is then metabolized by gut microbiota into urolithins. These metabolites, such as Urolithin A and Urolithin B, are absorbed into the bloodstream and also exhibit potent antioxidant activities. The antioxidant mechanism of urolithins is also attributed to their hydroxyl groups, which can effectively scavenge free radicals.

Modulation of Specific Cellular Processes (e.g., ribosome, cell cycle, spliceosome pathways, as observed for related ellagitannin metabolites)

The biological effects of this compound and its metabolites extend to the modulation of fundamental cellular processes. While direct studies on this compound's impact on ribosome and spliceosome pathways are limited, research on the metabolites of related ellagitannins, such as urolithins, provides insights into these mechanisms.

Cell Cycle Modulation: Metabolites of ellagitannins have been shown to influence cell cycle progression, a critical process for cell growth and proliferation. Studies have demonstrated that these compounds can induce cell cycle arrest at different phases. For instance, ellagitannin metabolites have been observed to cause an arrest in the G0/G1 and G2/S phases of the cell cycle in cancer cell lines. This inhibition of cell cycle progression is a key mechanism behind their potential anti-proliferative effects. The modulation of the cell cycle is often mediated through the regulation of key proteins such as p21, a cyclin-dependent kinase inhibitor.

Modulation of Signaling Pathways: Ellagitannin metabolites can also modulate various cellular signaling pathways. For example, they have been shown to affect the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is involved in a wide range of cellular processes, including proliferation, differentiation, and apoptosis. By influencing these pathways, ellagitannin metabolites can exert a broad range of biological effects.

Spliceosome Pathway: The spliceosome is a complex molecular machine responsible for the splicing of pre-mRNA, a crucial step in gene expression. Recent research has highlighted the connection between the spliceosome and the cell cycle, indicating that proper functioning of the spliceosome is essential for cell cycle progression. While direct evidence for this compound's interaction with the spliceosome is not yet available, the modulation of cellular processes by its metabolites suggests a potential for indirect influence on pathways that are dependent on proper gene splicing.

Ribosome Biogenesis: Ribosome biogenesis is the process of making ribosomes, the cellular machinery responsible for protein synthesis. This process is tightly linked to cell growth and proliferation. Although direct studies on the effect of this compound or its metabolites on ribosome biogenesis are scarce, their ability to induce cell cycle arrest suggests a potential downstream effect on processes that are highly active during cell proliferation, such as ribosome synthesis.

Biomolecular Interactions of Grandinin

Interactions with Proline-Rich Proteins (e.g., Salivary Proteins)

The interaction between tannins, including grandinin, and salivary proteins, particularly proline-rich proteins (PRPs), is a key mechanism behind the oral sensation of astringency. This interaction leads to the formation of soluble and insoluble complexes, which reduces the lubricating properties of saliva, resulting in a feeling of dryness and roughness in the mouth.

This compound, along with other tannins, exhibits a notable affinity for PRPs. This high affinity is attributed to the open and flexible conformation of PRPs, which allows for multiple binding sites for tannins. The interaction is primarily driven by hydrophobic forces and hydrogen bonding between the phenolic groups of this compound and the proline residues of the proteins.

A study comparing the protein binding activity of this compound with other tannins, such as procyanidin, pentagalloyl glucose, and castalagin (B1583131), revealed that this compound was the least effective at precipitating bovine serum albumin (BSA), a globular protein. However, all four polyphenols, including this compound, demonstrated a significantly higher relative affinity for proline-rich proteins compared to BSA. guidetopharmacology.org The stoichiometry of the this compound-BSA interaction was found to be very high, suggesting that extensive phenol-phenol interactions contribute to the formation of large colloidal aggregates in addition to direct protein binding. guidetopharmacology.org

The thermodynamic nature of the interaction between this compound and BSA suggests that it is an entropy-driven process, characteristic of hydrophobic interactions. This is supported by the observation that the precipitation of BSA by this compound increases with temperature. guidetopharmacology.org

Table 1: Protein Binding and Precipitation Data for this compound and Other Tannins

| Tannin | Protein Precipitating Agent (PPT50 for BSA, μg) | Stoichiometry (mol tannin/mol BSA) | Relative Affinity for Proline-Rich Protein (I50 for Gelatin, μg) |

|---|---|---|---|

| This compound | 150 ± 14 | >5000 | 18 ± 2 |

| Castalagin | 100 ± 10 | 160 ± 16 | 25 ± 3 |

| Pentagalloyl glucose | 50 ± 5 | 25 ± 3 | 20 ± 2 |

| Procyanidin | 25 ± 3 | 8 ± 1 | 15 ± 2 |

Formation of Complexes with Other Biomacromolecules (e.g., Polysaccharides)

While the interaction of tannins with proteins is well-documented, their association with other biomacromolecules, such as polysaccharides, is also of significant interest. These interactions can influence the bioavailability and biological activity of tannins.

Specific research on the direct interaction between this compound and polysaccharides is limited in the available literature. However, studies on closely related ellagitannins and other tannins provide insights into the potential for complex formation. The interaction between tannins and polysaccharides like cellulose (B213188) and pectin (B1162225) is influenced by factors such as the molecular weight, structure, and flexibility of the tannin, as well as the number of free galloyl groups. researchgate.net

For instance, ellagitannins have been shown to have a weaker interaction with cellulose compared to gallotannins of similar molecular weight, which is attributed to the reduced flexibility of the galloyl groups within the ellagitannin structure. researchgate.net The formation of complexes between tannins and polysaccharides is generally driven by hydrogen bonding and hydrophobic interactions. researchgate.net It is plausible that this compound, as an ellagitannin, can also form complexes with polysaccharides, which could modulate its interaction with proteins and, consequently, its sensory properties. However, without specific studies on this compound, this remains an area for further investigation.

Binding to Specific Receptor Targets (e.g., bitter taste receptors)

In addition to the non-specific interactions that cause astringency, this compound can also elicit a specific taste sensation by binding to dedicated receptors. It has been identified that this compound is perceived as bitter through its interaction with a specific bitter taste receptor. nih.gov

Research has shown that this compound activates the human bitter taste receptor TAS2R7. nih.gov Bitter taste receptors are a class of G protein-coupled receptors (GPCRs) that are expressed in taste buds on the tongue and are responsible for the detection of a wide variety of bitter compounds. The activation of these receptors by a ligand like this compound initiates a signaling cascade that is ultimately perceived by the brain as bitterness.

Advanced Analytical and Methodological Approaches for Grandinin Research

Chromatographic Separation Techniques for Isolation and Analysis

Chromatography plays a vital role in the isolation and analysis of Grandinin from crude plant extracts or other complex samples. Various chromatographic methods are employed depending on the sample type and the desired level of purity or analysis.

High-Performance Liquid Chromatography (HPLC) Methodologies

HPLC is a widely used technique for the separation and analysis of this compound. Reversed-phase HPLC is commonly employed, often utilizing C18 columns mdpi.commdpi.comjournals.ac.za. The mobile phase typically consists of a gradient system involving water and organic solvents, such as methanol (B129727) or acetonitrile (B52724), often acidified with formic or phosphoric acid to improve peak shape and separation of phenolic compounds mdpi.comjournals.ac.zaresearchgate.netoeno-one.euuva.esagrobiology.ru.

HPLC methodologies have been developed for the analysis of ellagitannins, including this compound, in various matrices like oak extracts and wine journals.ac.zaresearchgate.netoeno-one.euuva.esnih.gov. For instance, an HPLC method for analyzing ellagitannins in wine utilized a gradient profile with water/phosphoric acid and methanol as mobile phases, with detection at 325 nm journals.ac.zaresearchgate.net. This method successfully separated this compound, vescalagin (B1683822), roburin E, and castalagin (B1583131) researchgate.net. Another study analyzing oak tannins by HPLC-UV used a gradient of water and methanol, with detection at 325 nm uva.es.

HPLC is also used in conjunction with mass spectrometry for more definitive identification and analysis nih.govohiolink.edu.

Ultra-Performance Liquid Chromatography (UPLC) Applications

Ultra-Performance Liquid Chromatography (UPLC) offers enhanced speed, resolution, and sensitivity compared to conventional HPLC, making it valuable for the analysis of complex samples containing this compound. UPLC systems, often coupled with mass spectrometry, are used for the comprehensive profiling of phenolic compounds, including ellagitannins agrobiology.ruwhiterose.ac.uk.

UPLC methods for analyzing phenolic compounds in botanical extracts have utilized columns with smaller particle sizes (e.g., 1.7 µm) and faster flow rates agrobiology.ruwaters.com. A UPLC-DAD-MS method for analyzing phenolic compounds in Casuarina equisetifolia shoots, which contain ellagitannins, employed a BEH Phenyl column and a gradient of formic acid in water and acetonitrile agrobiology.ru. This approach allows for detailed analysis of ellagitannins with molecular masses up to 1068 Da agrobiology.ru. UPLC-ESI-MS in negative mode has been used to detect this compound based on its pseudo-molecular ion peak [M-H]⁻ at m/z 1065 researchgate.net.

UPLC can also be integrated into workflows for sample screening and purification, offering substantial time savings waters.com.

Size Exclusion Chromatography (SEC) for Fractionation

Size Exclusion Chromatography (SEC), also known as gel permeation chromatography (GPC), separates molecules based on their size. This technique is useful for the fractionation of complex mixtures containing this compound, particularly for separating ellagitannins from other compounds with different molecular weight ranges.

SEC has been employed as a fractionation step in the analysis of oak ellagitannins in red wines nih.gov. A two-step fractionation method involving solid phase extraction followed by SEC on Sephadex LH-20 minicolumns was developed for the detection of oak ellagitannins in wine nih.gov. This method helped in enriching the ellagitannin fraction, facilitating their subsequent analysis by HPLC-MS/MS nih.gov. SEC analysis has also been used to characterize the molecular size distribution of ellagitannins in oak extracts, suggesting that they can exist as larger molecular weight compounds oeno-one.eu.

Mass Spectrometry-Based Identification and Quantification

Mass spectrometry (MS) is an indispensable tool for the definitive identification and quantification of this compound, providing detailed structural information and high sensitivity.

Electrospray Ionization Mass Spectrometry (ESI-MS/MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) and tandem mass spectrometry (MS/MS) are widely used for the analysis of this compound and other ellagitannins. ESI is a soft ionization technique suitable for polar and thermally labile compounds like this compound, typically producing protonated or deprotonated molecules ([M+H]⁺ or [M-H]⁻) nih.govresearchgate.netwhiterose.ac.ukresearchgate.net.

Negative ion mode ESI-MS is commonly used for ellagitannins, where this compound shows a pseudo-molecular ion peak at m/z 1065, corresponding to [M-H]⁻ researchgate.netwhiterose.ac.uk. ESI-MS/MS provides fragmentation patterns that are crucial for confirming the identity of this compound and differentiating it from isomeric compounds whiterose.ac.ukresearchgate.net. Targeted reporter ion triggering (TRT) using UHPLC-MS/MS with higher energy collision dissociation (HCD) and collision-induced dissociation (CID) has been explored for screening ellagitannins, including this compound, in complex plant matrices nih.gov. Fragmentation of this compound in negative mode can yield characteristic product ions nih.gov.

HPLC-ESI-MS/MS methods have been developed for the quantitative analysis of ellagitannins in various matrices researchgate.net.

Quantitative Analysis in Complex Biological and Botanical Matrices

Quantitative analysis of this compound in complex biological and botanical matrices presents challenges due to the complexity of the matrices and the potential presence of interfering compounds. Validated analytical methods are required to ensure accurate and reliable quantification.

HPLC-ESI-MS/MS operating in multiple reaction monitoring (MRM) mode is a powerful technique for the quantitative analysis of ellagitannins, including this compound, in complex matrices like wine researchgate.net. This method offers high sensitivity and selectivity by monitoring specific parent-to-fragment ion transitions characteristic of this compound researchgate.net.

Studies have quantified this compound in botanical sources such as oak wood and Quercus species journals.ac.zauva.es. For example, HPLC has been used for the quantitative determination of ellagitannins, including this compound, in oak wood chips extracted into model wine solutions journals.ac.za. The concentration of this compound, along with other ellagitannins, has been measured in different types of oak wood and under varying extraction conditions journals.ac.zauva.es.

Quantitative analysis in biological matrices, such as ruminal fluid and urine, has also been performed for phenolic compounds derived from hydrolysable tannins using RP-HPLC researchgate.net. While this study focused on metabolites like gallic acid and ellagic acid, the methodologies highlight the approaches used for quantifying tannin-related compounds in biological samples researchgate.net.

The development of sensitive and selective methods, often involving a combination of chromatographic separation and mass spectrometric detection, is essential for accurately quantifying this compound in diverse and complex biological and botanical samples.

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a powerful technique for the elucidation of the structures of organic molecules, including complex natural products like this compound. uzh.chunimo.itvanderbilt.edu It provides detailed information about the connectivity and spatial arrangement of atoms within the molecule by analyzing the magnetic properties of atomic nuclei, particularly hydrogen (¹H) and carbon-13 (¹³C). uzh.chvanderbilt.edu

For a complex ellagitannin such as this compound, comprehensive NMR analysis typically involves a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments. 1D ¹H and ¹³C NMR spectra provide initial information on the types of protons and carbons present and their chemical environments, indicated by their characteristic chemical shifts. unimo.it The dispersion of signals in ¹³C NMR spectra is generally greater than in ¹H NMR, which is particularly useful for analyzing complex structures with many similar proton environments. unimo.it

To fully assign the signals and determine the connectivity within the this compound molecule, 2D NMR experiments are indispensable. These may include:

Correlation Spectroscopy (COSY): Identifies protons that are coupled to each other through bonds, revealing direct or vicinal couplings. uzh.ch

Total Correlation Spectroscopy (TOCSY): Shows correlations between all protons within a coupled spin system, allowing the identification of entire sugar or aromatic ring systems. uzh.ch

Heteronuclear Single Quantum Coherence (HSQC): Correlates protons with the carbons to which they are directly attached, aiding in the assignment of ¹H and ¹³C signals.

Heteronuclear Multiple Bond Correlation (HMBC): Reveals correlations between protons and carbons separated by two or three bonds, providing crucial information about connectivity across glycosidic linkages and between different structural moieties within the ellagitannin.

The structural assignment of this compound through NMR relies on the interpretation of these complex spectral data. This involves systematically assigning each signal to a specific nucleus in the molecule based on its chemical shift, coupling patterns, and correlations observed in the 2D spectra. For complex carbohydrates and polyphenols like this compound, empirical rules and databases of known chemical shifts for similar structural units can aid in the initial assignment process, which is then confirmed by the 2D data. unimo.it Analysis of lignin (B12514952) and extractives in oak wood, a source of this compound, has also utilized NMR spectroscopy to gain structural information. researchgate.net

While specific detailed NMR data for this compound were not extensively found in the immediate search results, the general principles of NMR applied to complex natural products and ellagitannins indicate that such comprehensive spectroscopic analysis would be required for its complete structural characterization. dntb.gov.ua The complexity of this compound's structure, containing multiple hydroxyl groups, ester linkages, and a sugar moiety linked to a nonahydroxytriphenic acid unit, necessitates detailed analysis of chemical shifts and coupling constants to confirm its complex architecture. wikipedia.orgwikipedia.org

Optimized Extraction and Sample Preparation Techniques from Natural Sources

Efficient extraction and sample preparation are critical initial steps in the research of natural products like this compound. The goal is to isolate the target compound from the complex matrix of the natural source while minimizing degradation and maximizing yield and purity. orochem.comnih.gov Natural sources of this compound include Melaleuca quinquenervia leaves and oak bark. wikipedia.orgwikiwand.com

Optimization of extraction and sample preparation techniques for this compound involves several considerations:

Choice of Solvent: The polarity and properties of the solvent system are crucial for effectively dissolving and extracting this compound from the plant material. Given that this compound is a polar ellagitannin, polar solvents or mixtures of polar solvents are typically employed. orochem.com

Extraction Method: Various methods can be used, including maceration, sonication, Soxhlet extraction, or more advanced techniques like accelerated solvent extraction (ASE) or supercritical fluid extraction (SFE). The chosen method impacts extraction efficiency, time, and solvent consumption.

Sample Preparation/Clean-up: Crude extracts often contain numerous other compounds (e.g., pigments, lipids, other polyphenols) that can interfere with subsequent analysis and purification. nih.gov Sample clean-up techniques are employed to remove these impurities and enrich the target analyte. Common techniques include liquid-liquid extraction (LLE) and solid-phase extraction (SPE). orochem.comnih.govdrawellanalytical.com SPE, utilizing various sorbent materials, is particularly effective for selectively retaining and eluting compounds based on their polarity and other chemical properties. orochem.comnih.gov

Optimization Parameters: Key parameters that require optimization for both extraction and sample preparation include solvent type and volume, extraction time, temperature, pressure (in some methods), sample-to-solvent ratio, and the type and amount of sorbent in SPE. chromatographyonline.com For LLE, the ratio of organic extraction solvent to the aqueous sample is a critical factor for maximizing recovery. chromatographyonline.com Adding salts to the aqueous phase can also improve the partitioning of hydrophilic analytes into the organic phase. chromatographyonline.com

Minimizing Degradation: Ellagitannins can be susceptible to hydrolysis or other degradation pathways. Extraction and sample preparation protocols should aim to minimize exposure to conditions that promote degradation, such as high temperatures, extreme pH values, and prolonged exposure to light or oxygen. drawellanalytical.com

Research findings on the extraction of ellagitannins from natural sources provide insights relevant to this compound. Studies have explored the rapid screening of ellagitannins in natural sources using techniques coupled with mass spectrometry, highlighting the importance of optimized data-dependent acquisition methods and the use of specific reporter ions for identification. clemson.edu While specific optimized protocols solely for this compound extraction were not detailed in the search results, the principles applied to other ellagitannins and complex plant extracts are directly applicable. The efficiency of sample preparation significantly impacts the accuracy and reliability of subsequent analytical steps like chromatography and spectroscopic analysis. nih.gov

Interactive Data Table Example (Illustrative - specific data for this compound extraction parameters were not available in the search results, so this is a hypothetical example based on general principles):

| Parameter | Unoptimized Value | Optimized Value | Impact on this compound Yield |

| Extraction Solvent | Ethanol | Aqueous Acetone | Increased |

| Extraction Time | 30 minutes | 60 minutes | Increased |

| SPE Sorbent | C18 | Polymeric | Improved Purity |

| Solvent Ratio (LLE) | 1:1 | 7:1 | Increased Recovery |

Emerging Research Themes and Future Directions in Grandinin Studies

Integration of Omics Technologies in Mechanistic Investigations

The application of omics technologies, such as genomics, transcriptomics, proteomics, and metabolomics, is becoming increasingly important in deciphering the intricate mechanisms of grandinin's biological effects. These high-throughput methods allow for large-scale analysis of biological molecules, providing comprehensive insights into how this compound interacts with biological systems at a molecular level. humanspecificresearch.orgnih.govuninet.edumdpi.com By examining changes in gene expression, protein profiles, and metabolic pathways in response to this compound exposure, researchers can gain a more complete picture of its cellular targets and downstream effects. humanspecificresearch.orgnih.govuninet.edu This integrated approach can help identify specific molecular pathways modulated by this compound, potentially revealing novel therapeutic targets or explaining its observed activities, such as its reported inhibition of epidermal growth factor receptor (EGFR) phosphorylation in human colon carcinoma cells. researchgate.net The integration of different omics datasets through systems biology approaches can provide a holistic understanding of the complex and multifactorial effects of this compound. nih.gov

Advanced Computational Modeling for Target Prediction and Binding Dynamics

Advanced computational modeling techniques, including molecular docking and molecular dynamics (MD) simulations, are valuable tools for predicting potential biological targets of this compound and understanding the dynamics of its binding interactions. mdpi.comnih.govmdpi.com These methods can simulate the interaction between this compound and various proteins or other biomolecules, providing insights into binding affinities, preferred binding sites, and the conformational changes that occur upon binding. mdpi.comnih.gov Such in silico approaches can help prioritize potential targets for in vitro and in vivo validation, accelerating the discovery of this compound's molecular mechanisms. mdpi.comnih.gov Furthermore, computational modeling can aid in understanding how small structural differences in this compound or its related compounds might influence their interaction with biological targets, contributing to structure-activity relationship studies. acs.org Recent advancements in machine learning integrated with computational modeling can enhance the prediction of molecular interactions and biological outcomes. biorxiv.orgmit.edu

Exploration of Novel Biological Targets and Intracellular Pathways in In Vitro Models

While some research has identified potential targets like EGFR, further exploration of novel biological targets and intracellular pathways in in vitro models is a critical future direction. researchgate.net This involves using cell-based assays and biochemical experiments to investigate this compound's effects on a wider range of cellular processes and signaling cascades. Research could focus on identifying how this compound influences pathways related to cell growth, differentiation, apoptosis, inflammation, and oxidative stress in various cell types. nih.gov Given that this compound is an ellagitannin, studies could also explore its potential interactions with the gut microbiome and the subsequent impact of its metabolites, such as urolithins, on host pathways. nih.gov High-throughput screening methods in conjunction with advanced imaging techniques can facilitate the identification of these novel targets and pathways.

Development of Standardized Reference Materials and Assays for this compound

To ensure reproducibility and comparability of research findings across different studies and laboratories, the development of standardized reference materials and validated assays for this compound is essential. Standardized reference materials, such as certified pure samples of this compound, would provide a benchmark for quantitative analysis and biological activity testing. americanlaboratory.comoealabs.comnih.gov The establishment of standardized in vitro assays for key biological activities, such as antioxidant capacity, enzyme inhibition, or cellular effects, would allow for more reliable comparison of results obtained by different research groups. brammerstandard.com This standardization is crucial for advancing the field and translating research findings towards potential applications.

Investigation of this compound's Role in Plant Defense Mechanisms and Ecological Interactions

This compound is a natural product found in plants, and investigating its role in plant defense mechanisms and ecological interactions represents an important area for future research. acs.orgnih.govplant-herbivore-interactions.net Tannins, in general, are known to play a significant role in plant defense against herbivores and pathogens due to their astringency and ability to interact with proteins. acs.orgnih.gov Research could focus on understanding how this compound production in plants is induced by environmental factors or herbivory, and how it contributes to plant resistance. nih.govplant-herbivore-interactions.net Furthermore, exploring the ecological consequences of this compound presence in plant tissues, such as its effects on soil microbes, pollinators, or other organisms in the ecosystem, would provide valuable insights into its natural function and broader ecological impact. plant-herbivore-interactions.net

Q & A

Q. How can Grandinin be reliably identified and quantified in plant extracts?

this compound is typically identified using high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) due to its unique molecular weight and fragmentation patterns. Quantification often employs calibration curves with purified this compound standards. Nuclear magnetic resonance (NMR) spectroscopy further confirms structural identity by analyzing hydroxyl group arrangements and oxygen bridges . For reproducibility, ensure extraction protocols (e.g., solvent polarity, temperature) are standardized to minimize variability in yield .

Q. What structural features distinguish this compound from related ellagitannins like Castalagin and Vescalagin?

this compound (C₄₁H₂₈O₂₆) features three interconnected rings with hydroxyl (-OH) groups at positions R1 and R2, differing from Castalagin (R1 = H, R2 = OH) and Vescalagin (R1 = OH, R2 = H). Its oxygen bridge configuration and molecular symmetry are critical for distinguishing it via NMR or X-ray crystallography .

Q. What analytical methods are recommended for assessing this compound purity in synthetic or extracted samples?

Purity is best assessed using a combination of HPLC (for separation), UV-Vis spectroscopy (for absorbance profiles at 280 nm), and thin-layer chromatography (TLC) with specific staining reagents like vanillin-H₂SO₄. Mass spectrometry validates molecular integrity, while elemental analysis confirms stoichiometric ratios .

Advanced Research Questions

Q. How can researchers design experiments to evaluate this compound’s stability under varying physicochemical conditions?

Stability studies should test this compound’s degradation kinetics under controlled pH (e.g., 2–10), temperature (4–60°C), and light exposure. Use HPLC-MS to monitor breakdown products like gallic acid or hexahydroxydiphenic acid. Accelerated stability testing (e.g., 40°C/75% RH) coupled with Arrhenius modeling predicts shelf-life .

Q. What methodological approaches resolve contradictions in reported bioactivity data (e.g., antioxidant vs. pro-oxidant effects)?

Contradictions often arise from differences in cell models, concentrations, or assay interference (e.g., Folin-Ciocalteu reagents reacting with non-phenolic compounds). Validate findings using multiple assays (e.g., DPPH, FRAP, and cellular ROS detection) and include controls for auto-oxidation. Cross-reference results with structurally similar compounds to identify structure-activity relationships .

Q. What experimental strategies elucidate this compound’s mechanism of action in pharmacological studies?

Combine in vitro assays (e.g., enzyme inhibition kinetics for COX-2 or α-glucosidase) with molecular docking simulations to identify binding sites. Use CRISPR-edited cell lines to knockout putative targets (e.g., Nrf2 for antioxidant pathways) and confirm this compound’s role via rescue experiments .

Q. How can researchers assess this compound’s synergistic effects with other polyphenols in complex matrices?

Apply isobolographic analysis or Chou-Talalay synergy indices to quantify interactions. Test combinations in cell-based models (e.g., cancer cell viability) while controlling for pharmacokinetic variables like bioavailability. Metabolomic profiling post-treatment can identify synergistic pathways .

Q. What methodologies quantify the impact of extraction techniques on this compound yield and bioactivity?

Compare yields from ultrasound-assisted extraction (UAE), microwave-assisted extraction (MAE), and conventional solvent methods using response surface methodology (RSM). Correlate yield with bioactivity (e.g., IC₅₀ in antioxidant assays) to identify optimal conditions. Purity-activity relationships should be validated via partial least squares regression .

Q. How can in silico models predict this compound’s interactions with proteins or membranes?

Use molecular dynamics (MD) simulations to study this compound’s binding affinity with targets like albumin or lipid bilayers. Parameterize force fields using quantum mechanical calculations (e.g., DFT) for accurate charge distribution. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Q. What steps ensure reproducibility in this compound research across laboratories?

Provide detailed protocols for extraction, purification, and characterization in supplementary materials. Use certified reference materials (CRMs) and inter-laboratory comparisons to standardize assays. Report negative results and confounding variables (e.g., solvent residues) to improve transparency .

Methodological Guidelines

- Data Analysis : Use principal component analysis (PCA) to differentiate this compound’s effects from matrix components in complex samples .

- Ethical Considerations : Adhere to FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) when designing studies involving animal or human tissues .

- Reporting Standards : Follow the Beilstein Journal’s guidelines for experimental reproducibility, including raw data deposition in public repositories .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.